MS453

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

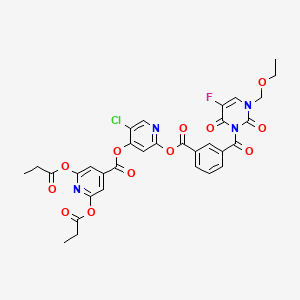

MS453 is a potent and selective SETD8 inhibitor. This compound specifically modifies a cysteine residue near the inhibitor binding site, has an IC50 value of 804 nM, reacts with SETD8 with nearquantitative yield, and is selective for SETD8 against 28 other methyltransferases. SETD8 (also known as SET8, R-SET7, or KMT5A) is the only methyltransferase known to catalyze monomethylation of histone H4 lysine 20 (H4K20). SETD8 inhibitors could be valuable anticancer agents.

Aplicaciones Científicas De Investigación

Genetic Associations in Multiple Sclerosis (MS)

A study by Jacobsen et al. (2000) found a point mutation in PTPRC associated with the development of multiple sclerosis. The mutation affects the expression of CD45 isoforms on immune cells, suggesting a genetic component in MS pathogenesis (Jacobsen et al., 2000).

Cytochrome P450 Proteins in Drug Metabolism

Savaryn et al. (2020) developed a high-throughput liquid chromatography-mass spectrometry method for quantifying cytochrome P450 proteins in human hepatocytes. This advancement enables more efficient assessment of drug metabolism (Savaryn et al., 2020).

Bacterial Cytochrome P450 BM3 Mutants for Drug Metabolism

Reinen et al. (2011) demonstrated the use of bacterial cytochrome P450 BM3 mutants to metabolize a wide range of drug-like molecules. This study highlights the potential of bacterial P450 enzymes in drug development (Reinen et al., 2011).

Pulsed Ultrafiltration-Mass Spectrometry (PUF-MS) Applications

Johnson et al. (2002) described the uses of PUF-MS in discovering biologically active small molecules and in investigating ligand-receptor binding parameters. This method has applications in metabolic screening and in the identification of toxic compounds (Johnson et al., 2002).

CRISPR-Cas9 and Male Sterility in Wheat

Singh et al. (2018) used CRISPR-Cas9 to produce mutations in the Ms45 gene homeologs in wheat, leading to male sterility. This research offers insights into male fertility and potential applications in hybrid seed production (Singh et al., 2018).

Drug Metabolism and Electrochemistry-Mass Spectrometry (EC-MS)

Permentier et al. (2008) discussed the application of EC-MS in drug metabolism research, particularly in simulating Cytochrome P450-mediated reactions. This technique offers new applications in proteomics and biomarker discovery (Permentier et al., 2008).

Lidocaine Oxidation and P450 Mimicking

Nigjeh et al. (2010) showed that electrochemical generation of reactive oxygen species can mimic P450-mediated drug metabolism. Their study on lidocaine oxidation highlights the potential of electrochemistry in assessing drug metabolism (Nigjeh et al., 2010).

Tumour-Infiltrating T-Cell Subsets in Colorectal Cancer

Nosho et al. (2010) found that densities of certain T-cell subsets, including CD45RO+ cells, were associated with patient survival in colorectal cancer. This study emphasizes the prognostic significance of tumor-infiltrating T-cells (Nosho et al., 2010).

Quantitative Proteomic Approach for Cytochrome P450

Wang et al. (2008) developed a gel-free MS-based approach for accurately measuring cytochrome P450 protein concentrations in human liver microsomes. This technique enhances P450 characterization during drug development (Wang et al., 2008).

Propiedades

Fórmula molecular |

C20H27N5O3 |

|---|---|

Peso molecular |

385.468 |

SMILES |

COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1 |

Apariencia |

Solid powder |

Sinónimos |

MS453; MS-453; MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.